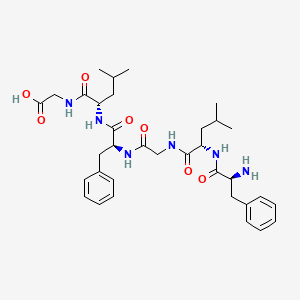
2,2-Dichloroethyl dipropan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethyl dipropan-2-yl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group bonded to a 2,2-dichloroethyl group and two propan-2-yl groups. Its chemical formula is C8H16Cl2O4P, and it is often used in research and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethyl dipropan-2-yl phosphate typically involves the reaction of 2,2-dichloroethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with isopropanol to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethyl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, chlorinated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dichloroethyl dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is utilized in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethyl dipropan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells. Additionally, the compound may interact with other cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate): Similar in structure but with different alkyl groups.
Chlorpyrifos (O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate): Another organophosphate with distinct functional groups.
Malathion (O,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate): Differing in its sulfur-containing groups.
Uniqueness
2,2-Dichloroethyl dipropan-2-yl phosphate is unique due to its specific combination of chlorine and isopropyl groups, which confer distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
183997-41-3 |
|---|---|
Molecular Formula |
C8H17Cl2O4P |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
2,2-dichloroethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H17Cl2O4P/c1-6(2)13-15(11,14-7(3)4)12-5-8(9)10/h6-8H,5H2,1-4H3 |
InChI Key |
IEECFZWXTQWNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OCC(Cl)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



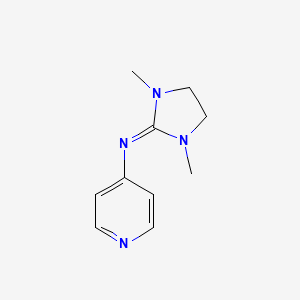
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
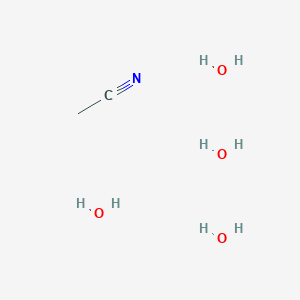
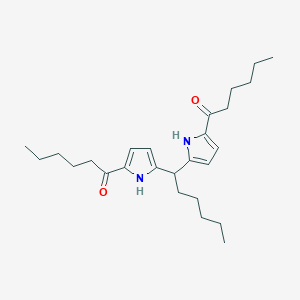
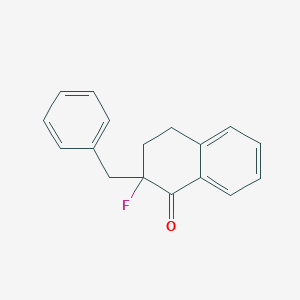
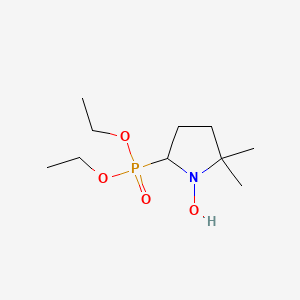
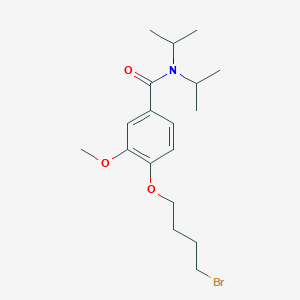
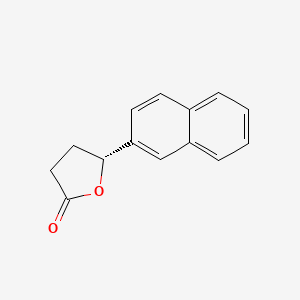
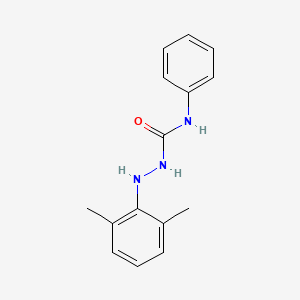
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
